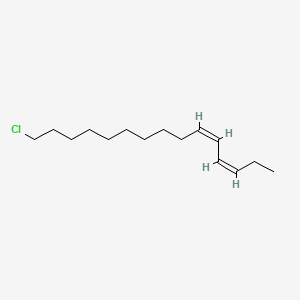
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is an organic compound with the molecular formula C15H27Cl It is characterized by the presence of two double bonds at the 3rd and 5th positions and a chlorine atom at the 15th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- typically involves the use of alkenes and chlorinating agents. One common method is the chlorination of pentadecadiene using chlorine gas under controlled conditions to ensure the selective addition of chlorine at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of pentadecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s double bonds and chlorine atom play a crucial role in its reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates that can modulate biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Pentadecadiene: Lacks the chlorine atom, resulting in different reactivity and applications.
15-Chloropentadecane: Saturated analog with different chemical properties.
3,5-Hexadecadiene, 15-chloro-: Longer carbon chain with potentially different biological activity.
Uniqueness
3,5-Pentadecadiene, 15-chloro-, (3Z,5Z)- is unique due to the specific positioning of its double bonds and chlorine atom, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
71317-67-4 |
|---|---|
Formule moléculaire |
C15H27Cl |
Poids moléculaire |
242.83 g/mol |
Nom IUPAC |
(3Z,5Z)-15-chloropentadeca-3,5-diene |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h3-6H,2,7-15H2,1H3/b4-3-,6-5- |
Clé InChI |
LXZCBEHEDLOFNG-OUPQRBNQSA-N |
SMILES isomérique |
CC/C=C\C=C/CCCCCCCCCCl |
SMILES canonique |
CCC=CC=CCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



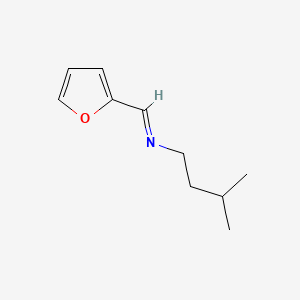
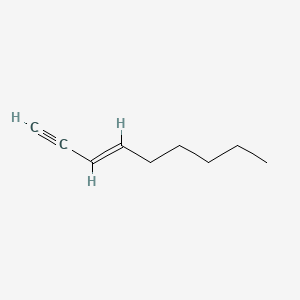
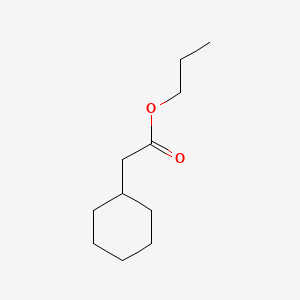
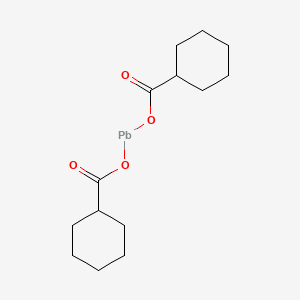
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
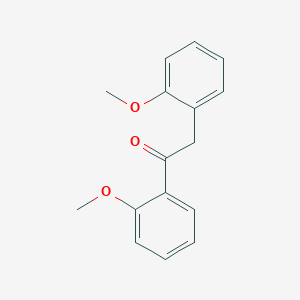
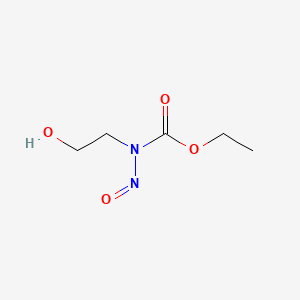
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)

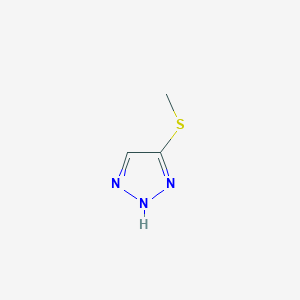
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)

